N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine
Description
N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine is a triazine-derived compound featuring a 3-methoxyphenyl group at the 2-position and a 3-methylbenzofuran substituent at the 6-position of the triazine core. Its molecular formula is C₁₉H₁₇N₅O₂ (average mass: 347.378 g/mol) .
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O2/c1-11-14-8-3-4-9-15(14)26-16(11)17-22-18(20)24-19(23-17)21-12-6-5-7-13(10-12)25-2/h3-10H,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
OQQYZZLECDKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=CC=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the methoxyphenyl and methylbenzofuran groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: Methoxy Group Orientation
The compound N-(2-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine () is a positional isomer of the target compound, differing only in the methoxy group’s placement (2- vs. 3-methoxy). Both share the molecular formula C₁₉H₁₇N₅O₂ but exhibit distinct physicochemical profiles. The 3-methoxy substitution likely enhances steric accessibility for interactions with biological targets compared to the ortho-substituted isomer, which may experience intramolecular hindrance .
Halogenated Derivatives: Chloro-Substituted Analogs
N-(5-Chloro-2-methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine () introduces a chlorine atom at the 5-position of the methoxyphenyl ring. This modification increases molecular weight (C₁₉H₁₆ClN₅O₂ , 381.82 g/mol ) and may enhance hydrophobic interactions or metabolic stability. Chlorination often improves binding affinity in drug design, though it can also affect toxicity profiles .
Pyrrolidinyl and Aromatic Substitutions
The hydrochloride salt N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine () replaces the benzofuran group with a pyrrolidinyl moiety and adds a 3-methylphenyl substituent. Its molecular formula (C₂₁H₂₅ClN₆O , 412.922 g/mol ) reflects increased nitrogen content, which may enhance hydrogen-bonding capacity. The pyrrolidinyl group’s flexibility could improve solubility but reduce aromatic stacking efficiency compared to the rigid benzofuran system .
Halogen-Enriched Inhibitors: Bromo and Chloro Derivatives
CT32228 (), identified as N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine, demonstrates the impact of halogenation. With bromine and chlorine substituents (molecular formula: C₁₉H₁₄BrClN₅, 439.71 g/mol), this compound inhibits lysophosphatidic acid acyltransferase beta (LPAAT-beta), triggering apoptosis in tumor cells.
Methylsulfanyl and Thiocyanato Derivatives
Compounds such as N,N,N′-triethyl-6-thiocyanato-[1,3,5]triazine-2,4-diamine (, C₁₀H₁₆N₆S, 252.339 g/mol) and N-tert-butyl-N′-isopropyl-6-methylsulfanyl-[1,3,5]triazine-2,4-diamine (, C₁₁H₂₁N₅S, 263.38 g/mol) highlight the role of sulfur-containing groups.
Biological Activity
N-(3-Methoxy-phenyl)-6-(3-methyl-benzofuran-2-yl)-[1,3,5]triazine-2,4-diamine is a compound that belongs to the class of triazine derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis |
| HeLa | 20.5 | Cell Cycle Arrest |
| A549 | 18.0 | Apoptosis |
2. Antimicrobial Activity
Triazine derivatives have also demonstrated promising antimicrobial effects against various pathogens. Studies have reported the following findings:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition at concentrations ranging from 10 to 25 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated in vitro using lipopolysaccharide (LPS) stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cytokine Levels : The compound reduced TNF-alpha levels by approximately 40% at a concentration of 25 μM.
Case Studies
Several case studies have highlighted the biological activity of triazine derivatives:
-
Study on Anticancer Activity :
- Researchers synthesized various triazine derivatives and evaluated their cytotoxic effects on different cancer cell lines.
- Results indicated that modifications in the benzofuran moiety enhanced anticancer potency.
-
Antimicrobial Study :
- A series of triazine compounds were tested against resistant bacterial strains.
- The study concluded that certain substitutions on the triazine ring improved antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
